

A Comprehensive Technical Guide to 2,3-Dibromo-3-phenylpropionic Acid

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Compound of Interest

Compound Name: 2,3-Dibromo-3-phenylpropionic acid

Cat. No.: B7723998

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2,3-Dibromo-3-phenylpropionic acid**, a halogenated derivative of cinnamic acid. This document covers its nomenclature, chemical properties, synthesis protocols, and spectral data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Nomenclature and CAS Number

The compound is systematically named according to IUPAC standards, though several common synonyms are also in use.

Identifier	Value
IUPAC Name	2,3-dibromo-3-phenylpropanoic acid[1][2][3]
CAS Number	6286-30-2[1][4][5][6][7]
Common Synonyms	2,3-Dibromo-3-phenylpropionic acid, α,β -Dibromohydrocinnamic acid[1][5][7], 2,3-Dibromohydrocinnamic acid[1][3][7]
Molecular Formula	C9H8Br2O2[1][4][5][6][7]
Molecular Weight	307.97 g/mol [1][2][5]
InChI Key	FXJWTHBNVZNQQP-UHFFFAOYSA-N[1][2][7]

Physicochemical Properties

A summary of the key physical and chemical properties of **2,3-Dibromo-3-phenylpropionic acid** is provided below.

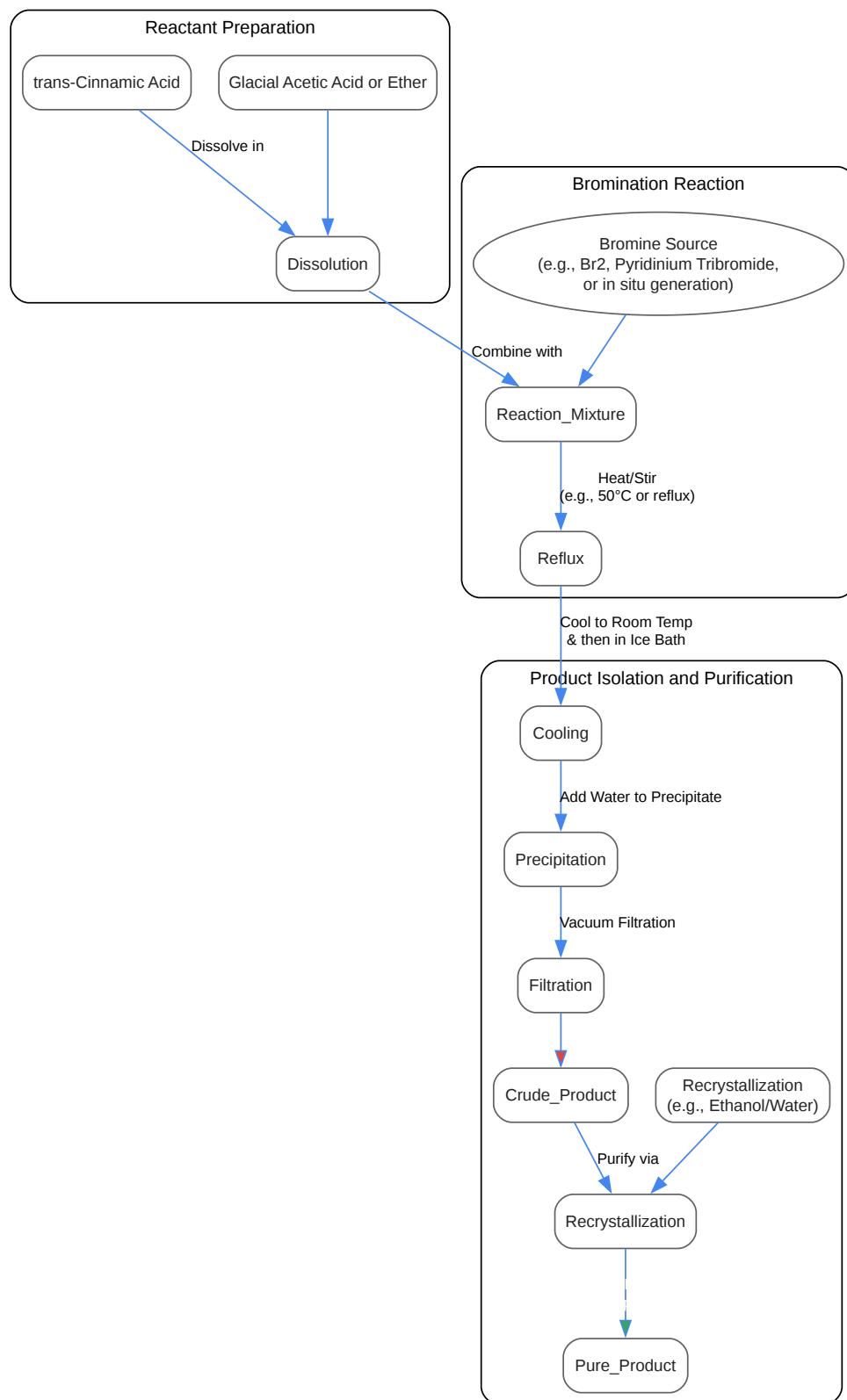
Property	Value	Source
Appearance	White to almost white crystalline powder.	TCI Chemicals
Melting Point	200-204 °C (with decomposition).[1][8][9][10]	Alfa Chemistry, CSUB
Boiling Point	321.5 °C at 760 mmHg.[1]	Alfa Chemistry
Flash Point	148.3 °C.[1]	Alfa Chemistry
Purity	Typically >98.0% (HPLC).[5]	TCI Chemicals, LabSolutions

Synthesis of 2,3-Dibromo-3-phenylpropionic Acid

The primary method for the synthesis of **2,3-Dibromo-3-phenylpropionic acid** is the electrophilic addition of bromine to the double bond of trans-cinnamic acid.[8][11] Several variations of this protocol exist, offering different approaches to handling bromine and managing reaction conditions.

Experimental Workflow: Bromination of trans-Cinnamic Acid

The following diagram illustrates a generalized workflow for the synthesis of **2,3-Dibromo-3-phenylpropionic acid** from trans-cinnamic acid.

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Caption: Generalized workflow for the synthesis of **2,3-Dibromo-3-phenylpropionic acid**.

Detailed Experimental Protocols

Protocol 1: Bromination using Bromine in Ether

This classic method involves the direct addition of liquid bromine to a solution of cinnamic acid.

- **Dissolution:** Dissolve 25 g of cinnamic acid in 100-125 mL of dry ether in a round-bottom flask fitted with a dropping funnel.[12]
- **Reaction:** Cool the flask in an ice-water bath and slowly add 27 g of bromine. The reaction should be conducted in diffused light to control its rate.[12] The reaction is complete when the bromine color disappears.
- **Isolation Option A:** Evaporate the ether, and recrystallize the resulting residue from dilute ethyl alcohol.[12]
- **Isolation Option B:** Extract the product by shaking with a dilute sodium hydroxide solution to form the sodium salt. Acidify the aqueous extract with hydrochloric acid to precipitate the product.[12]
- **Purification:** The crude product is collected and can be further purified by recrystallization. This method yields colorless leaflets with a melting point of 195 °C.[12]

Protocol 2: In Situ Generation of Bromine

This "green" synthesis approach avoids the direct handling of liquid bromine by generating it within the reaction mixture.

- **Reactant Mixture:** To a 100 mL round-bottom flask, add 2.0 g (13.5 mmol) of cinnamic acid, 3.26 g (30.0 mmol) of sodium bromide, and 2.29 g (15.0 mmol) of sodium perborate in 25 mL of glacial acetic acid.[13]
- **Reaction:** Stir the mixture at room temperature for 2 hours.
- **Work-up:** Dilute the reaction mixture with 50 mL of 2 M aqueous HCl.[13]
- **Extraction:** Extract the product with diethyl ether (2 x 30 mL).

- **Washing:** Combine the ether extracts and wash with water (3 x 50 mL).[13]
- **Isolation:** Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Protocol 3: Using Pyridinium Tribromide

This method utilizes a solid, stable source of bromine.

- **Setup:** In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.25 g of cinnamic acid, 0.60 g of pyridinium tribromide, and 5 mL of acetic acid.[11]
- **Reaction:** Gently reflux the mixture with stirring for approximately 15 minutes.[11]
- **Work-up:** After cooling the mixture, add 5 mL of 5% sodium thiosulfate solution to quench any remaining bromine.
- **Isolation:** Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the collected solid with ice water.[11]
- **Drying:** Allow the product to dry completely.

Spectroscopic and Crystallographic Data

Characterization of **2,3-Dibromo-3-phenylpropionic acid** is typically performed using various spectroscopic and analytical techniques.

Spectroscopic Data

Technique	Observed Peaks / Data
¹ H NMR	Spectral data is available and can be accessed through chemical databases such as ChemicalBook.[14]
¹³ C NMR	Spectral data is available through the PubChem database.[3]
FT-IR	A cast film spectrum shows characteristic peaks for the functional groups present.[15]
Mass Spectrometry	Mass spectrum data (electron ionization) is available through the NIST WebBook.[7]

Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on **2,3-Dibromo-3-phenylpropionic acid**, revealing detailed structural information.

Crystal System	Space Group	Unit Cell Parameters	Reference
Monoclinic	P21/n	$a = 7.0278 \text{ \AA}$, $b = 9.7105 \text{ \AA}$, $c = 29.2970 \text{ \AA}$	[Thong et al., 2008, as cited in ResearchGate][16][17]
Orthorhombic	Pnma	-	[Thong et al., 2008, as cited in Scribd][17]

The crystal structure shows that the molecules form inversion dimers linked by O-H...O hydrogen bonds.[16][18]

Biological Activity and Applications

Currently, the publicly available literature primarily focuses on the chemical synthesis and structural characterization of **2,3-Dibromo-3-phenylpropionic acid**. Information regarding its biological activity or its application in drug development is limited. Its role has been noted in the one-pot synthesis of enynes and in studies of dehydrobromination reactions.[9] Further

research is required to explore its potential pharmacological properties and signaling pathway interactions.

Safety Information

2,3-Dibromo-3-phenylpropionic acid is classified with the following GHS hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. All synthesis procedures, especially those involving bromine, should be performed in a well-ventilated fume hood.[13]

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